N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide

Hydrolytic stability Benzimidazole carbamate Acetamide linkage

Procure N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide (CAS 35642-74-1) for your enzyme inhibition screening programs. This 6-chloro-substituted benzimidazole acetamide occupies a defined physicochemical space (LogP 2.25, PSA 57.78 Ų) distinct from carbamate anthelmintics, eliminating confounding tubulin-mediated effects. The acetamide linkage confers superior hydrolytic stability over carbamate analogs, ensuring experimental reproducibility. Ideal as a reference standard for SAR exploration targeting AChE (Alzheimer's), carbonic anhydrase isoforms (glaucoma, cancer), and chymotrypsin-like serine proteases. Two orthogonal vectors (6-chloro and acetamide) support further synthetic elaboration.

Molecular Formula C9H8ClN3O
Molecular Weight 209.63 g/mol
CAS No. 35642-74-1
Cat. No. B13826263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide
CAS35642-74-1
Molecular FormulaC9H8ClN3O
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(N1)C=C(C=C2)Cl
InChIInChI=1S/C9H8ClN3O/c1-5(14)11-9-12-7-3-2-6(10)4-8(7)13-9/h2-4H,1H3,(H2,11,12,13,14)
InChIKeyIBDNYLLOUHKULY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide (CAS 35642-74-1) Procurement Specifications and Baseline Characterization


N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide (CAS 35642-74-1) is a small-molecule benzimidazole derivative with the molecular formula C9H8ClN3O and a molecular weight of 209.63 g/mol . The compound features a 6-chloro-substituted benzimidazole core bearing an acetamide functional group at the 2-position. Key physicochemical identifiers include a predicted LogP of 2.25, a polar surface area (PSA) of 57.78 Ų, and an InChI Key of IBDNYLLOUHKULY-UHFFFAOYSA-N . This compound belongs to the broader benzimidazole acetamide class, which has been explored for diverse pharmacological targets including acetylcholinesterase, carbonic anhydrase isoforms, and inflammatory mediators [1].

Why Generic N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide Substitution Fails: Key Differentiators for Scientific Procurement


The benzimidazole class encompasses structurally diverse compounds with distinct functional groups—including carbamates (albendazole, mebendazole), thiazoles (thiabendazole), and acetamides—each conferring unique stability, solubility, and target engagement profiles [1]. The 6-chloro substitution pattern and acetamide linkage in N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide are not arbitrarily interchangeable. Class-level evidence from benzimidazole acetamide derivatives demonstrates that subtle structural variations produce IC50 values spanning from sub-micromolar to >17 µM against the same enzyme targets [2]. Furthermore, the acetamide bond confers fundamentally different hydrolytic stability compared to the carbamate linkage found in clinical anthelmintics, affecting both shelf-life and experimental reproducibility [3]. Procurement of an incorrectly substituted analog risks introducing uncharacterized activity shifts and stability artifacts that invalidate comparative experimental designs.

N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Functional Group Stability Advantage: Acetamide vs. Carbamate Hydrolytic Susceptibility

The acetamide functional group in N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide provides superior hydrolytic stability compared to the carbamate linkage present in clinically used benzimidazole anthelmintics (albendazole, mebendazole). Class-level inference establishes that benzimidazolylcarbamates undergo rapid hydrolysis in aqueous solution, particularly at pH values below 4, where degradation proceeds via bimolecular water attack on the N-protonated substrate. This necessitates acidic formulation (pH <3–4) to prevent precipitation of the free benzimidazole [1]. In contrast, N-acylbenzimidazoles (acetamides) exhibit fundamentally different hydrolysis kinetics with greater resistance to aqueous degradation [2]. This differential stability has direct implications for compound storage, assay reproducibility, and formulation flexibility.

Hydrolytic stability Benzimidazole carbamate Acetamide linkage Aqueous degradation

Lipophilicity and Permeability: LogP Advantage Relative to First-Line Anthelmintics

N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide exhibits a predicted LogP of 2.25 , positioning it in an intermediate lipophilicity range distinct from both highly lipophilic and highly polar benzimidazole analogs. This physicochemical profile is quantitatively differentiated from the clinical anthelmintics albendazole and mebendazole, both of which bear carbamate groups and display different lipophilicity characteristics. Literature indicates that less lipophilic character and low molecular weight are favorable for biological activity among non-macrocyclic benzimidazole molecules [1]. The LogP of 2.25 for the target compound is lower than that of certain 6-substituted benzimidazole derivatives explored as angiotensin II receptor antagonists, which exhibited IC50 values in the 10⁻⁵–10⁻⁷ M range and in vivo ED50 values of 5–20 mg/kg following intravenous administration [2].

LogP Lipophilicity Permeability Benzimidazole physicochemical

Enzyme Inhibition Profile: Class-Level Potency Range for Benzimidazole Acetamides

While direct quantitative data for N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide against specific enzymes remains limited in the peer-reviewed literature, class-level inference from structurally analogous benzimidazole acetamide derivatives provides a quantitative framework for potency expectations. A study of four benzimidazole acetamide derivatives (compounds 9a–10b) demonstrated IC50 values against human erythrocyte carbonic anhydrase I (hCA-I) ranging from 4.72 µM to 8.23 µM; against hCA-II from 4.12 µM to 8.64 µM; and against acetylcholinesterase (AChE) from 0.936 µM to 17.07 µM [1]. The 6-chloro substitution in the target compound is expected to modulate these activity ranges, with electron-withdrawing chloro substituents typically enhancing binding affinity through hydrophobic and electrostatic interactions with enzyme active sites. Molecular docking studies confirmed that benzimidazole acetamides engage hCA-I, hCA-II, and AChE through specific binding interactions at micromolar concentrations [1].

Acetylcholinesterase inhibition Carbonic anhydrase inhibition IC50 Benzimidazole acetamide

6-Chloro Substitution: Comparative α-Chymotrypsin Inhibition vs. Standard Inhibitor

The 6-chloro substitution on the benzimidazole core confers quantifiable inhibitory activity against α-chymotrypsin, a serine protease relevant to inflammatory and digestive pathways. In a study of 6-chlorobenzimidazole derivatives, Compound 1—a closely related 6-chlorobenzimidazole derivative—exhibited an IC50 of 14.8 ± 0.1 µM (Ki = 16.4 µM) against α-chymotrypsin, compared to the standard inhibitor chymostatin with an IC50 of 5.7 ± 0.13 µM . Kinetic analysis revealed that the inhibition was competitive in nature for the majority of active compounds in the series, except for specific derivatives that displayed mixed-type inhibition. The para- and ortho-substituents on the phenyl ring were identified as key determinants of inhibitory potency . This provides a quantitative baseline for the 6-chloro benzimidazole scaffold's engagement with serine protease targets, distinguishing it from non-chlorinated or alternatively substituted analogs.

α-Chymotrypsin inhibition 6-Chlorobenzimidazole Competitive inhibition Serine protease

Anthelmintic Class Distinction: Acetamide vs. Carbamate Benzimidazoles in Parasitic Target Engagement

Clinical anthelmintic benzimidazoles (albendazole, mebendazole) are carbamates that exert their activity through β-tubulin binding. Albendazole demonstrates an IC50 of 11.3 µM (24 h) in certain parasitic assays [1] and 119 nM in Ancylostoma ceylanicum egg hatching assays [2]. Mebendazole shows an IC50 of 0.19 µM against Giardia in vitro [3]. Thiabendazole, a non-carbamate benzimidazole, exhibits an IC50 of 43 nM in the A. ceylanicum egg hatching assay [2] and was noted to be "less active" than albendazole and mebendazole in Giardia lamblia assays, where albendazole and mebendazole were 30- to 50-fold more active than metronidazole [4]. N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide, bearing an acetamide rather than a carbamate, represents a distinct chemical class within the benzimidazole family. The acetamide linkage eliminates the carbamate group that is essential for the anthelmintic mechanism of action, thereby repositioning this compound outside the primary anthelmintic pharmacophore class. This structural distinction is critical for researchers seeking benzimidazole scaffolds for non-anthelmintic applications or for those deliberately avoiding tubulin-mediated cytotoxicity.

Anthelmintic Benzimidazole acetamide Tubulin binding Nematode

Optimal Research and Industrial Applications for N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide Procurement


Acetylcholinesterase and Carbonic Anhydrase Inhibitor Screening Programs

Based on class-level evidence demonstrating that benzimidazole acetamide derivatives exhibit IC50 values in the low micromolar range (0.936–17.07 µM) against AChE, hCA-I, and hCA-II [1], N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide is a suitable procurement candidate for enzyme inhibition screening programs targeting these metabolic enzymes. The 6-chloro substitution may modulate binding affinity, and the acetamide linkage provides a defined scaffold for structure-activity relationship (SAR) exploration. Researchers developing novel AChE inhibitors for Alzheimer's disease or CA inhibitors for glaucoma and cancer applications should prioritize this compound over non-acetamide benzimidazoles to maintain functional group consistency with published SAR studies [1].

Serine Protease Inhibitor Development (α-Chymotrypsin and Related Targets)

The 6-chlorobenzimidazole scaffold has demonstrated quantifiable α-chymotrypsin inhibitory activity (IC50 = 14.8 ± 0.1 µM for a closely related derivative) with competitive inhibition kinetics . N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide provides the core 6-chlorobenzimidazole structure required for engaging this serine protease target. This compound is appropriate for procurement by research groups developing chymotrypsin-like serine protease inhibitors or exploring the role of these enzymes in inflammatory and digestive pathologies. The competitive inhibition mechanism observed for structurally related compounds suggests that this scaffold may serve as a starting point for optimization against this enzyme class .

Non-Anthelmintic Benzimidazole Scaffold for Medicinal Chemistry Diversification

Unlike the clinically used carbamate anthelmintics (albendazole, mebendazole) which target β-tubulin with IC50 values ranging from 0.19 µM to 11.3 µM [2], N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide contains an acetamide rather than a carbamate functional group. This structural distinction eliminates the pharmacophore responsible for tubulin binding and associated anthelmintic activity [2][3]. Procurement of this compound is indicated for medicinal chemistry programs seeking to explore benzimidazole scaffolds for non-anthelmintic applications—such as anti-inflammatory, anticancer, or metabolic disease targets—without the confounding tubulin-mediated effects inherent to carbamate benzimidazoles. The 6-chloro substitution and acetamide handle also provide two orthogonal vectors for further synthetic elaboration .

Physicochemical Property Benchmarking for Benzimidazole Library Design

With a predicted LogP of 2.25 and a polar surface area of 57.78 Ų , N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide occupies a well-defined physicochemical space suitable for compound library design and benchmarking. This intermediate lipophilicity value is distinct from more polar benzimidazole carbamates and more lipophilic alkyl-substituted analogs. Researchers constructing focused benzimidazole libraries for screening campaigns should procure this compound as a reference standard for the 6-chloro-acetamide substitution pattern, enabling systematic evaluation of how halogen substitution and amide bond geometry influence permeability, solubility, and target engagement across diverse biological assays .

Quote Request

Request a Quote for N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.